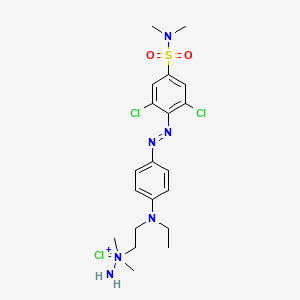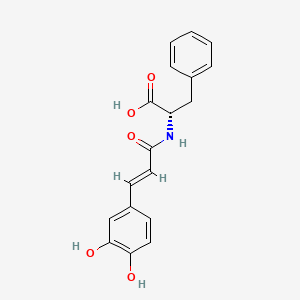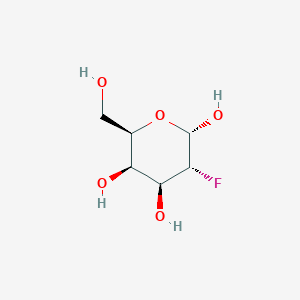
2-deoxy-2-fluoro-alpha-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-2-fluoro-alpha-D-galactopyranose is a fluorinated derivative of D-galactose. This compound is characterized by the replacement of the hydroxyl group at the second carbon position with a fluorine atom. It is a hexose sugar, specifically a deoxy sugar, which means it lacks one oxygen atom compared to its parent compound, D-galactose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-2-fluoro-alpha-D-galactopyranose typically involves the reaction of glycals with acetyl hypofluorite. For instance, 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose can be synthesized in high yields by reacting acetyl hypofluorite with the corresponding tri-O-acetylglycal at low temperatures (around -78°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-deoxy-2-fluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the presence of the fluorine atom may influence the reactivity compared to non-fluorinated sugars.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acetyl hypofluorite for fluorination and various oxidizing or reducing agents for redox reactions. Reaction conditions typically involve low temperatures for fluorination and standard conditions for other types of reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while oxidation reactions may produce corresponding oxidized forms of the sugar.
Aplicaciones Científicas De Investigación
2-deoxy-2-fluoro-alpha-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound is used in metabolic studies to understand the role of fluorinated sugars in biological systems.
Mecanismo De Acción
The mechanism of action of 2-deoxy-2-fluoro-alpha-D-galactopyranose involves its interaction with specific enzymes and metabolic pathways. The fluorine atom at the second carbon position can influence the compound’s binding affinity and reactivity with enzymes such as beta-galactosidase. This interaction can alter the metabolic fate of the compound, making it useful in studying enzyme kinetics and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-deoxy-D-galactopyranose: This compound lacks the fluorine atom and has a hydrogen atom instead.
2-deoxy-2-fluoro-beta-D-galactopyranose: This is a stereoisomer of 2-deoxy-2-fluoro-alpha-D-galactopyranose, differing in the configuration around the anomeric carbon.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and alter its reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
98856-44-1 |
|---|---|
Fórmula molecular |
C6H11FO5 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
Clave InChI |
ZCXUVYAZINUVJD-DVKNGEFBSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



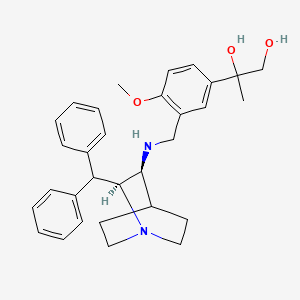

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
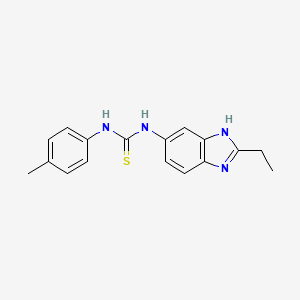
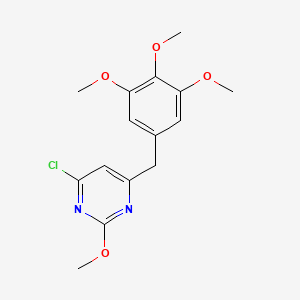
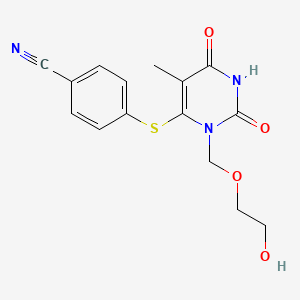

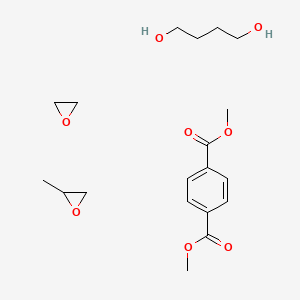
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

